molecular formula C18H26N4OS B5243111 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea

1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea

Cat. No.: B5243111
M. Wt: 346.5 g/mol
InChI Key: SUUWANGKSWYISP-UHFFFAOYSA-N
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Description

1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea is a complex organic compound featuring a thiourea group, two pyrrolidine rings, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine derivatives, followed by the introduction of the thiourea group. Common reagents include ethyl isothiocyanate and various pyrrolidine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in a large-scale setting.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-[2-(pyrrolidin-1-yl)phenyl]thiourea
  • 1-Ethyl-3-[2-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea
  • 1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(methyl)phenyl]thiourea

Uniqueness

1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea is unique due to the presence of two pyrrolidine rings and a thiourea group, which confer specific chemical and biological properties. This makes it distinct from similar compounds that may lack one or more of these features.

Properties

IUPAC Name

1-ethyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-2-19-18(24)20-15-13-14(17(23)22-11-5-6-12-22)7-8-16(15)21-9-3-4-10-21/h7-8,13H,2-6,9-12H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUWANGKSWYISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=CC(=C1)C(=O)N2CCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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